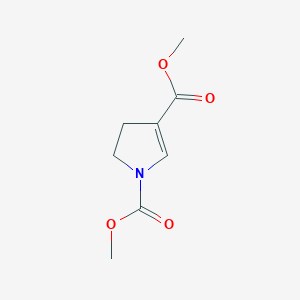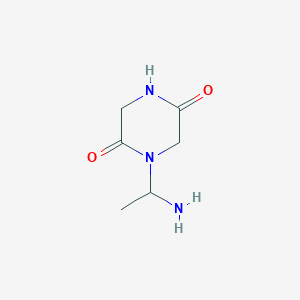
1-(1-Aminoethyl)piperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Aminoethyl)piperazine-2,5-dione, also known as AEDP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. AEDP is a cyclic imide that contains both an amine and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(1-Aminoethyl)piperazine-2,5-dione is not fully understood. However, it has been suggested that 1-(1-Aminoethyl)piperazine-2,5-dione exerts its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 1-(1-Aminoethyl)piperazine-2,5-dione has also been found to activate the p53 signaling pathway, which is known to play a critical role in regulating cell cycle and apoptosis.
Biochemical and Physiological Effects
1-(1-Aminoethyl)piperazine-2,5-dione has been found to modulate various biochemical and physiological processes. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in extracellular matrix degradation. 1-(1-Aminoethyl)piperazine-2,5-dione has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 1-(1-Aminoethyl)piperazine-2,5-dione has been found to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(1-Aminoethyl)piperazine-2,5-dione in lab experiments is its versatility. 1-(1-Aminoethyl)piperazine-2,5-dione can be easily synthesized and modified to produce various derivatives with different properties. Additionally, 1-(1-Aminoethyl)piperazine-2,5-dione is relatively stable and can be stored for extended periods without significant degradation.
One of the limitations of using 1-(1-Aminoethyl)piperazine-2,5-dione in lab experiments is its potential toxicity. 1-(1-Aminoethyl)piperazine-2,5-dione has been found to induce cytotoxicity in some cell lines at high concentrations. Therefore, careful consideration should be given to the dosage and duration of 1-(1-Aminoethyl)piperazine-2,5-dione exposure in lab experiments.
Orientations Futures
There are several future directions for research on 1-(1-Aminoethyl)piperazine-2,5-dione. One potential area of research is the development of 1-(1-Aminoethyl)piperazine-2,5-dione derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying the antitumor effects of 1-(1-Aminoethyl)piperazine-2,5-dione. Additionally, the potential applications of 1-(1-Aminoethyl)piperazine-2,5-dione in materials science, such as the synthesis of polymers and hydrogels, could be explored. Overall, 1-(1-Aminoethyl)piperazine-2,5-dione is a promising compound with significant potential for various scientific research applications.
Méthodes De Synthèse
The synthesis of 1-(1-Aminoethyl)piperazine-2,5-dione can be achieved through the reaction of piperazine with maleic anhydride. The reaction results in the formation of a cyclic imide, which can be further purified through recrystallization or column chromatography. The yield of the reaction can be improved by using excess piperazine or by conducting the reaction in the presence of a catalyst.
Applications De Recherche Scientifique
1-(1-Aminoethyl)piperazine-2,5-dione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antitumor, anti-inflammatory, and anti-angiogenic properties. 1-(1-Aminoethyl)piperazine-2,5-dione has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. These findings suggest that 1-(1-Aminoethyl)piperazine-2,5-dione could be a potential drug candidate for cancer treatment.
Propriétés
Numéro CAS |
146511-07-1 |
|---|---|
Nom du produit |
1-(1-Aminoethyl)piperazine-2,5-dione |
Formule moléculaire |
C6H11N3O2 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
1-(1-aminoethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C6H11N3O2/c1-4(7)9-3-5(10)8-2-6(9)11/h4H,2-3,7H2,1H3,(H,8,10) |
Clé InChI |
UXPNNHLTYJAEOX-UHFFFAOYSA-N |
SMILES |
CC(N)N1CC(=O)NCC1=O |
SMILES canonique |
CC(N)N1CC(=O)NCC1=O |
Synonymes |
2,5-Piperazinedione, 1-(1-aminoethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Benzo[d]imidazole-4-carbaldehyde](/img/structure/B115817.png)

![4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B115822.png)
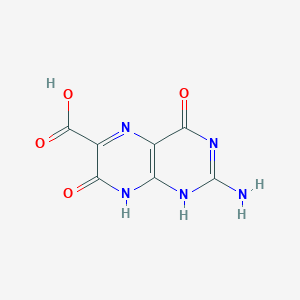


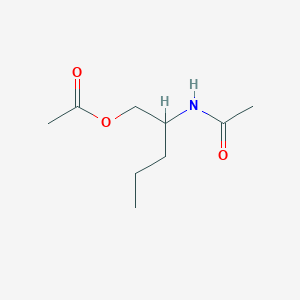
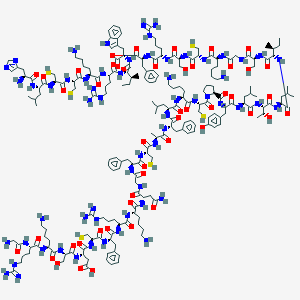
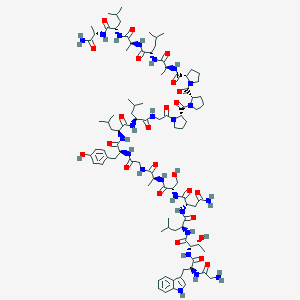

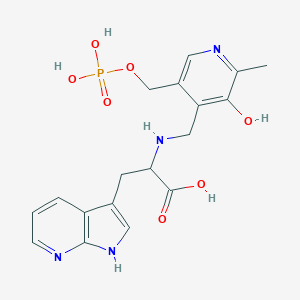
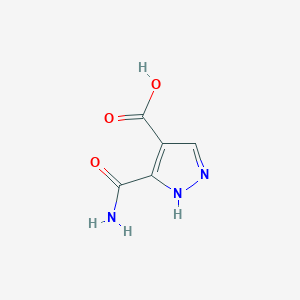
![Azane;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B115847.png)
